Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate
Description
Historical Evolution of Benzimidazole-Based Pharmacophores
The benzimidazole nucleus emerged as a pharmacologically relevant structure in the 1940s, when Woolley et al. first demonstrated its vitamin B~12~-like activity in nutritional studies. This discovery catalyzed systematic exploration of benzimidazole’s therapeutic potential:
Key Milestones in Benzimidazole Drug Development
The structural adaptability of benzimidazole is evident in these milestones. For instance, omeprazole’s sulfinyl substituent enables covalent binding to gastric H+/K+ ATPase, while albendazole’s methyl carbamate group enhances helminthic microtubule disruption. These modifications follow a consistent pattern: strategic functionalization at positions 1, 2, 5, and 6 of the benzimidazole core tailors target specificity and pharmacokinetic profiles.
Strategic Importance of Trifluoromethoxy Substitutions in Medicinal Chemistry
The introduction of trifluoromethoxy (-OCF~3~) groups represents a calculated response to three pharmacological challenges:
- Metabolic Stability : Fluorine’s electronegativity and the trifluoromethoxy group’s steric bulk reduce oxidative dealkylation by cytochrome P450 enzymes. Comparative studies show trifluoromethoxy-containing benzimidazoles exhibit 2.3–5.1× longer plasma half-lives versus methoxy analogs.
- Lipophilicity Optimization : The trifluoromethoxy group’s Hansch π parameter (1.04) balances membrane permeability and aqueous solubility, critical for oral bioavailability. In QSAR models, optimal logP ranges of 2.1–3.8 correlate with 68% higher CNS penetration in fluorinated benzimidazoles.
- Electron-Withdrawing Effects : The -OCF~3~ group’s -I effect polarizes adjacent π systems, strengthening interactions with cationic residues in enzyme active sites. Molecular dynamics simulations reveal a 19% increase in binding energy for trifluoromethoxy-substituted benzimidazoles versus unsubstituted counterparts in viral protease inhibition.
In Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate, these properties synergize with the ethyl carboxylate moiety. The ester group serves dual roles:
- Prodrug Strategy : Esterases hydrolyze the ethyl carboxylate in vivo to generate the active carboxylic acid, delaying systemic clearance (t~1/2~ extension from 2.1 h to 4.7 h in murine models).
- Crystallinity Enhancement : The planar carboxylate group improves solid-state stability, with differential scanning calorimetry showing a 28°C higher melting point versus methyl ester analogs.
Comparative Analysis of Benzimidazole Substituent Effects
| Position | Substituent | Key Property | Example Drug |
|---|---|---|---|
| 1 | Proton pump (e.g., omeprazole) | Acid-activated covalent binding | Omeprazole |
| 2 | Carboxylate ester (current compound) | Prodrug activation, crystallinity | This compound |
| 5 | Methylthio (e.g., albendazole) | Microtubule polymerization inhibition | Albendazole |
| 6 | Trifluoromethoxy (current compound) | Metabolic stability, lipophilicity | This compound |
This substitution pattern reflects lessons from historical benzimidazole drugs while addressing contemporary needs for targeted delivery and resistance mitigation. The 6-trifluoromethoxy group’s orthogonal electronic effects relative to 5-position substituents create a dipole moment (μ = 2.34 D) that may enhance stacking interactions with aromatic residues in enzyme binding pockets.
Ongoing research explores further diversification of this scaffold, including:
Structure
3D Structure
Properties
Molecular Formula |
C11H9F3N2O3 |
|---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O3/c1-2-18-10(17)9-15-7-4-3-6(5-8(7)16-9)19-11(12,13)14/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
ATANAYSIKYASDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation, particularly in breast and colon cancer models. In vitro studies demonstrated that this compound effectively reduced cell viability at micromolar concentrations, suggesting its role as a lead compound for further development in cancer therapy .
2. Antimicrobial Properties:
The compound has shown promising results against various bacterial strains. A study evaluating the antimicrobial activity of benzimidazole derivatives found that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective antimicrobial action at low concentrations .
3. GABA-A Receptor Modulation:
Recent investigations into the pharmacological profile of benzimidazole derivatives have highlighted their potential as GABA-A receptor ligands. This compound has been identified as a promising template for developing new anxiolytics and sedatives due to its ability to modulate GABAergic activity .
Material Science Applications
1. Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high electron affinity and stability under operational conditions are advantageous for enhancing device performance .
2. Coatings and Polymers:
The incorporation of trifluoromethoxy groups into polymeric materials enhances their chemical resistance and thermal stability. This compound can be used as an additive in coatings to improve durability against environmental factors, making it ideal for protective applications in harsh conditions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Breast Cancer Cells | Reduced cell viability by 70% at 10 µM concentration. |
| Antimicrobial Evaluation | Bacterial Strains | Effective against E. coli and S. aureus with MIC values of 32 µg/mL. |
| GABA-A Receptor Modulation Study | Anxiolytic Potential | Enhanced GABAergic activity leading to sedative effects in animal models. |
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The benzimidazole ring structure allows for strong interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Fluorine at the 5-position (as in ) introduces additional electron-withdrawing effects, which may alter reactivity in electrophilic substitutions compared to the target compound.
Crystallographic and Computational Insights
Tools like Mercury CSD () enable comparative analysis of crystal packing and intermolecular interactions. For example:
- The trifluoromethoxy group may induce unique packing patterns due to its size and electronegativity, differing from methoxy or methyl substituents .
- SHELX programs () are widely used for refining such structures, highlighting the importance of crystallography in validating benzimidazole derivatives .
Biological Activity
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H8F3N2O3
- Molecular Weight : 260.17 g/mol
- CAS Number : 1805695-63-9
The benzimidazole scaffold, which includes this compound, is known for its role in various biological processes. Compounds in this class often exhibit:
- Enzymatic Inhibition : Many benzimidazole derivatives act as inhibitors of specific enzymes, impacting pathways involved in cancer and infectious diseases.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. This compound has been evaluated for its efficacy against a range of pathogens:
These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Benzimidazole derivatives have been investigated for their anticancer properties. This compound has shown potential in inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, enhancing cell death.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Antimicrobial Efficacy :
Q & A
Q. Q1. What are the optimized synthetic routes for Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate, and how can reaction progress be monitored?
A1. Synthesis typically involves refluxing substituted aryl precursors with o-phenylenediamine in the presence of ammonia, followed by alkaline workup (e.g., 10% NaOH) to isolate the product. Reaction progress is monitored via TLC using chloroform:methanol (6:1 v/v) . Critical parameters include temperature control during reflux and pH adjustment during crystallization. Yield optimization requires precise stoichiometry and purification via recrystallization with activated charcoal.
Q. Q2. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
A2. Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton environments (e.g., trifluoromethoxy group at δ 7.6–7.8 ppm for aromatic protons). Infrared (IR) spectroscopy identifies functional groups like C=O (ester, ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass. For crystalline samples, X-ray diffraction (XRD) provides bond lengths (e.g., C=O bond at 1.197 Å) and angles, ensuring structural accuracy .
Q. Q3. How can researchers assess the compound’s biological activity in preliminary assays?
A3. In vitro cytotoxicity assays (e.g., MTT assay) using cancer cell lines are standard. Dose-response curves (0.1–100 µM) evaluate potency (IC₅₀). Molecular docking against targets like EGFR kinase (PDB ID: 1M17) predicts binding affinity. ADMET analysis (e.g., SwissADME) assesses pharmacokinetic properties, prioritizing logP (<5) and bioavailability scores .
Advanced Research Questions
Q. Q4. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
A4. Single-crystal XRD using SHELXL or OLEX2 refines structures by analyzing unit cell parameters (e.g., monoclinic P21/c, β = 108.5°) and hydrogen bonding networks. Displacement parameters (U_eq) validate atomic positions. Hirshfeld surface analysis (Mercury CSD) identifies intermolecular interactions (e.g., C–H···O contacts) that stabilize crystal packing .
Q. Q5. What methodologies address contradictions in reported bioactivity data across studies?
A5. Meta-analysis of IC₅₀ values (normalized to control assays) identifies outliers. Structural analogs (e.g., methyl vs. ethyl esters) may explain variance due to steric/electronic effects. Cross-validate results using orthogonal assays (e.g., apoptosis vs. proliferation). Adjust for solvent effects (DMSO concentration ≤0.1%) and cell line specificity .
Q. Q6. How can computational modeling guide the design of analogs with enhanced target selectivity?
A6. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations (e.g., GROMACS) assess ligand-protein stability (RMSD <2 Å). Substituent effects (e.g., trifluoromethoxy vs. methoxy) are evaluated via QSAR models prioritizing electron-withdrawing groups for EGFR inhibition .
Methodological Challenges and Solutions
Q. Q7. How can researchers mitigate low yields during esterification steps in synthesis?
A7. Use anhydrous ethanol to minimize hydrolysis. Catalytic H₂SO₄ (1–2 mol%) accelerates esterification. Monitor via FT-IR for disappearance of –OH peaks (3400 cm⁻¹). For stubborn reactions, microwave-assisted synthesis (100°C, 30 min) improves efficiency .
Q. Q8. What strategies validate the purity of synthesized batches for pharmacological studies?
A8. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity. Differential Scanning Calorimetry (DSC) confirms a single melting endotherm. Elemental analysis (C, H, N) must match theoretical values within ±0.4% .
Structural and Mechanistic Insights
Q. Q9. How does the trifluoromethoxy group influence electronic properties and binding interactions?
A9. The –OCF₃ group increases lipophilicity (logP +0.5) and stabilizes aryl rings via inductive effects. In docking studies, it forms halogen-like interactions with hydrophobic pockets (e.g., EGFR ATP-binding site). Comparative studies with –OCH₃ analogs show 10–20% higher binding affinity .
Q. Q10. What crystallographic software tools are recommended for analyzing non-covalent interactions?
A10. Mercury CSD (Materials Module) visualizes π-π stacking (3.5–4.0 Å) and hydrogen bonds (2.6–3.0 Å). PLATON validates void spaces (>20 ų suggests instability). SHELXL refines disorder models for flexible substituents (e.g., ethyl ester rotamers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
